molecular formula C5H6O4 B3029655 2-Methylbut-2-enedioic acid CAS No. 7407-59-2

2-Methylbut-2-enedioic acid

Cat. No. B3029655
CAS RN: 7407-59-2
M. Wt: 130.1 g/mol
InChI Key: HNEGQIOMVPPMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbut-2-enedioic acid is a natural product found in Fragaria with data available.

Scientific Research Applications

Renewable Platform Molecule

  • Itaconic acid has been highlighted as a potential renewable platform molecule for catalytic transformations in industrial chemistry. Its utility is illustrated in the development of reactions to produce structures of industrial significance. For instance, catalytic homo metathesis of itaconic acid derivatives can yield crystalline dimers with useful properties (Sølvhøj, Taarning, & Madsen, 2016).

Reactive Extraction

  • The efficiency of extracting 2-methylidenebutanedioic acid using various solvents and extraction agents has been studied. This research is relevant in the context of industrial separation processes (Günyeli, Uslu, & Kırbaslar, 2014).

Biotechnological Production

  • Itaconic acid is a precursor for polymers, chemicals, and fuels, and is produced by fungi like Aspergillus terreus. Advances in metabolic engineering have aimed to enhance itaconic acid productivity in native producers and heterologous hosts (Zhao et al., 2018).

Synthesis of Esters

  • Novel methods for synthesizing and isolating cis/trans-but-2-enedioic acid monoesters have been developed. This research is significant for creating specific ester compounds used in various chemical processes (Yan-lon, 2014).

Enzymatic Kinetic Resolution

  • Studies on enzymatic kinetic resolution for the synthesis of certain compounds related to 2-methylbut-2-enedioic acid derivatives demonstrate its importance in the synthesis of bioactive molecules (Ostaszewski, 2017).

Hydrogen Sulphide Addition

  • Research on the interaction of hydrogen sulphide with 2-methylbut-2-ene, a related compound, provides insights into reactions relevant to the petroleum and natural gas industries (Langhout & Waterman, 2007).

Catalytic Studies

  • Studies on polymeric metal complexes involving derivatives of 2-methylbut-2-enedioic acid have implications in catalysis, particularly in oxidation reactions (Ingole, Bajaj, & Singh, 2013).

Biological Production of Malic Acid

  • The biological production of malic acid, a related compound, from renewable sources has been explored, highlighting the shift towards sustainable chemical production (Dai et al., 2018).

properties

CAS RN

7407-59-2

Product Name

2-Methylbut-2-enedioic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

IUPAC Name

2-methylbut-2-enedioic acid

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)

InChI Key

HNEGQIOMVPPMNR-UHFFFAOYSA-N

SMILES

CC(=CC(=O)O)C(=O)O

Canonical SMILES

CC(=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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